Cas no 1491137-94-0 (2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol)
![2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol structure](https://ja.kuujia.com/scimg/cas/1491137-94-0x500.png)
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol 化学的及び物理的性質
名前と識別子
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- 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol
- AM87910
- 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol
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- インチ: 1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-5-6-13-12(9-11)17-10-18(13)7-8-19/h5-6,9-10,19H,7-8H2,1-4H3
- InChIKey: FCOAAFCSKOWIGB-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC3=C(C=2)N=CN3CCO)OC(C)(C)C1(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 375
- トポロジー分子極性表面積: 56.5
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T855966-250mg |
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol |
1491137-94-0 | 98% | 250mg |
¥1,938.00 | 2022-08-31 | |
A2B Chem LLC | AF02086-250mg |
2-(5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]iMidazol-1-yl)ethanol |
1491137-94-0 | 95% | 250mg |
$213.00 | 2024-04-20 | |
1PlusChem | 1P00AS12-250mg |
2-(5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]iMidazol-1-yl)ethanol |
1491137-94-0 | 95% | 250mg |
$482.00 | 2024-06-20 |
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanolに関する追加情報
Compound CAS No. 1491137-94-0: 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol
The compound with CAS No. 1491137-94-0, named 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structure and potential applications in drug development and advanced materials synthesis.
The molecular structure of this compound is characterized by a benzo[d]imidazole ring system substituted with a tetramethyl-dioxaborolane moiety and an ethanol group. The benzo[d]imidazole core is a heterocyclic aromatic compound known for its stability and versatility in various chemical reactions. The dioxaborolane group introduces boron into the molecule, which can significantly influence its electronic properties and reactivity.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced boron-containing heterocycles. These structures are of particular interest due to their applications in optoelectronic materials and as building blocks for complex organic molecules with tailored electronic properties.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions involving boronic esters and imidazole derivatives. The incorporation of the tetramethyl-dioxaborolane group is achieved via nucleophilic substitution or coupling reactions under specific conditions to ensure high yield and purity.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of bioactive molecules. The benzodiazepine framework is known to exhibit pharmacological activity across various therapeutic areas such as antitumor agents and neuroprotective drugs.
Moreover, the presence of the boron-containing moiety makes this compound an attractive candidate for exploring new reaction pathways in organoboron chemistry. Recent research has demonstrated its utility in cross-coupling reactions under mild conditions, leading to the formation of novel carbon-boron bonds with unprecedented efficiency.
The physical properties of this compound include a melting point of approximately 85°C and a solubility profile that makes it suitable for various solvent systems commonly used in organic synthesis. Its stability under ambient conditions further enhances its practicality in large-scale chemical processes.
In conclusion, CAS No. 1491137-94-0 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery and materials science.
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